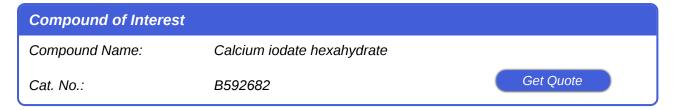


Application Notes and Protocols: Iodometric Titration of Calcium Iodate with Sodium Thiosulfate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

lodometric titration is a highly accurate and reliable analytical method used to determine the concentration of oxidizing agents. This document provides a detailed protocol for the determination of calcium iodate (Ca(IO₃)₂) concentration through iodometric titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution. This method is particularly relevant in quality control and analytical development settings within the pharmaceutical and chemical industries.

The principle of this titration is a two-step indirect process. First, an excess of iodide ions is added to the calcium iodate solution in an acidic medium. The iodate ions oxidize the iodide ions to iodine. Then, the liberated iodine is titrated with a standard solution of sodium thiosulfate using a starch indicator to detect the endpoint.

Chemical Reactions

The fundamental chemical reactions involved in this titration are:

Reaction of lodate with lodide: In an acidic solution, iodate ions react with an excess of iodide ions to produce iodine. IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O



• Reaction of Iodine with Thiosulfate: The liberated iodine is then titrated with sodium thiosulfate, which reduces the iodine back to iodide ions. $I_2 + 2S_2O_3^{2-} \rightarrow 2I^- + S_4O_6^{2-}$

Data Presentation Reagent Preparation



Reagent	Preparation	Concentration (Approx.)	Notes
Sodium Thiosulfate (Na ₂ S ₂ O ₃ ·5H ₂ O)	Dissolve 24.8 g in 1 L of freshly boiled and cooled deionized water. Add 0.2 g of sodium carbonate as a stabilizer.[1]	0.1 M	Store in a dark, well- stoppered bottle.
Potassium Iodate (KIO₃) - Primary Standard	Accurately weigh ~3.56 g of analytical grade KIO ₃ (previously dried at 110°C) and dissolve in 1 L of deionized water in a volumetric flask.	0.01 M	Used for standardization of the sodium thiosulfate solution.[2]
Potassium Iodide (KI)	Dissolve 10 g of KI in 100 mL of deionized water.	10% (w/v)	Prepare fresh as it can be light-sensitive.
Sulfuric Acid (H ₂ SO ₄)	Slowly add 5.6 mL of concentrated H ₂ SO ₄ to 94.4 mL of deionized water with constant stirring.	1 M	Handle with care.
Starch Indicator	Make a paste of 1 g of soluble starch with a small amount of cold water and add it to 100 mL of boiling water with constant stirring.[2]	1% (w/v)	Prepare fresh daily.

Standardization of Sodium Thiosulfate Solution



Trial	Volume of KIO₃ (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of Na₂S₂O₃ used (mL)
1	25.00	0.10	24.90	24.80
2	25.00	0.20	25.05	24.85
3	25.00	0.15	25.05	24.90
Average	24.85			

Titration of Calcium Iodate Sample

Trial	Volume of Ca(IO₃)₂ Sample (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of Na₂S₂O₃ used (mL)
1	10.00	0.50	15.60	15.10
2	10.00	0.20	15.35	15.15
3	10.00	0.30	15.40	15.10
Average	15.12			

Experimental ProtocolsPreparation of Reagents

Refer to the table in section 3.1 for detailed instructions on preparing the necessary solutions. Use analytical grade reagents and deionized water for all preparations.

Standardization of 0.1 M Sodium Thiosulfate Solution

- Pipette 25.00 mL of the standard 0.01 M potassium iodate (KIO₃) solution into a 250 mL
 Erlenmeyer flask.
- Add 2 g of potassium iodide (KI) and 5 mL of 1 M sulfuric acid (H₂SO₄) to the flask.[2]



- Swirl the flask gently to mix and allow the reaction to proceed in the dark for 5-10 minutes.[2] [3] The solution should turn a deep yellow-brown due to the liberated iodine.
- Titrate the liberated iodine with the prepared sodium thiosulfate solution from a burette until the solution becomes a pale yellow color.[3]
- Add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.[4]
- Continue the titration dropwise with constant swirling until the blue color disappears, and the solution becomes colorless. This is the endpoint.[4][5]
- Record the final volume of the sodium thiosulfate solution used.
- Repeat the titration at least two more times to ensure reproducibility.
- Calculate the exact molarity of the sodium thiosulfate solution.

Protocol for Iodometric Titration of Calcium Iodate

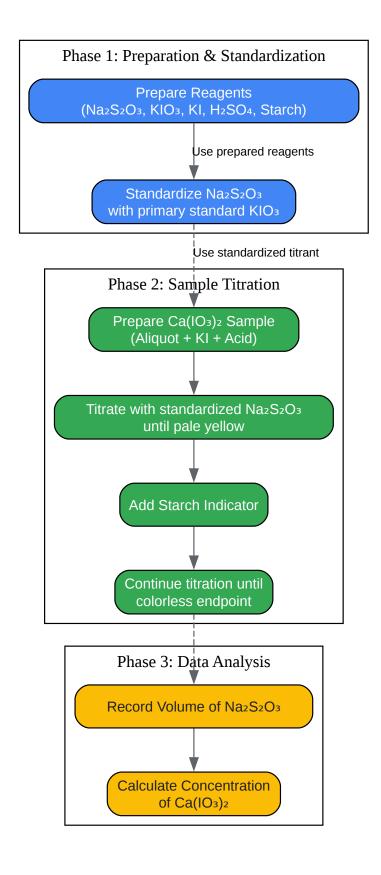
- Pipette 10.00 mL of the calcium iodate solution into a 250 mL Erlenmeyer flask.
- Add approximately 20 mL of deionized water, 1 g of solid potassium iodide (KI), and 10 mL of 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6][7]
- Swirl to mix the contents, which should result in an orange-red or brown solution due to the formation of iodine.[6][7]
- Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns a pale yellow.[8]
- Add about 2 mL of the 1% starch solution, which will turn the solution a dark blue-black color.
 [6][8]
- Continue the titration by adding the sodium thiosulfate solution dropwise until the blue color completely disappears, indicating the endpoint.[6][8]
- Record the volume of sodium thiosulfate solution consumed.



- Repeat the titration with two more samples of the calcium iodate solution for accuracy.
- Calculate the concentration of calcium iodate in the sample.

Visualizations

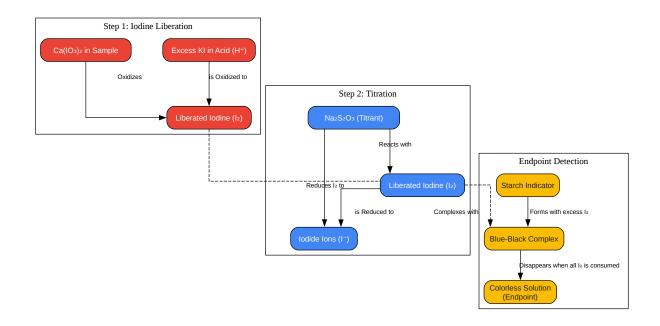




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Caption: Experimental workflow for the iodometric titration of calcium iodate.





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Caption: Logical relationships of chemical reactions in the iodometric titration.

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